1-(2-naphthylsulfonyl)-4-(3-thienylmethyl)piperazine
Overview
Description
1-(2-naphthylsulfonyl)-4-(3-thienylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a naphthylsulfonyl group and a thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-naphthylsulfonyl)-4-(3-thienylmethyl)piperazine typically involves multi-step organic reactions. One common method includes the sulfonylation of 2-naphthylamine to form 2-naphthylsulfonyl chloride, which is then reacted with piperazine to yield 1-(2-naphthylsulfonyl)piperazine. The final step involves the alkylation of this intermediate with 3-thienylmethyl chloride under basic conditions to produce the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-naphthylsulfonyl)-4-(3-thienylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The naphthylsulfonyl group can be reduced to naphthylamine under strong reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Alkyl halides or sulfonyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones of the thienylmethyl group.
Reduction: Naphthylamine derivatives.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
1-(2-naphthylsulfonyl)-4-(3-thienylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-naphthylsulfonyl)-4-(3-thienylmethyl)piperazine is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The naphthylsulfonyl group may play a role in binding to active sites, while the thienylmethyl group could influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-naphthylsulfonyl)piperazine
- 4-(3-thienylmethyl)piperazine
- 1-(2-naphthyl)-4-(3-thienyl)piperazine
Uniqueness
1-(2-naphthylsulfonyl)-4-(3-thienylmethyl)piperazine is unique due to the presence of both naphthylsulfonyl and thienylmethyl groups, which confer distinct electronic and steric properties
Properties
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-(thiophen-3-ylmethyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c22-25(23,19-6-5-17-3-1-2-4-18(17)13-19)21-10-8-20(9-11-21)14-16-7-12-24-15-16/h1-7,12-13,15H,8-11,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIGRCJZBZJDCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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